Evidence Dimension 1: Structural Differentiation via 3,4-Dimethoxyphenyl Substituent — Implications from Nonsense Suppression and Antitubercular SAR
The 3,4-dimethoxyphenyl substituent on the oxadiazole ring of the target compound is absent in the most common procurement analog, 4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoic acid (unsubstituted phenyl; MW 351.4) . In the Pks13 antitubercular oxadiazole series, a 3,4-dimethoxyphenyl-substituted analog (compound 107) retained substantial Pks13 enzymatic activity, with only a ~5-fold reduction relative to optimized leads, while unsubstituted phenyl or halophenyl variants showed divergent potency [1]. In the nonsense suppression 1,2,4-oxadiazole benzoic acid patent family, methoxy-substituted phenyl groups are explicitly claimed as preferred embodiments due to enhanced readthrough activity, with 3,4-dimethoxy patterns appearing in multiple exemplified compounds [2]. Removal of the methoxy groups (switching to unsubstituted phenyl) is predicted to eliminate key hydrogen-bond acceptor sites, potentially reducing binding affinity and pharmacological activity.
| Evidence Dimension | Oxadiazole 3-aryl substituent hydrogen-bond acceptor capacity |
|---|---|
| Target Compound Data | 3,4-Dimethoxyphenyl: 2 methoxy oxygen H-bond acceptors; CLogP ~2.8 (estimated via additive fragment method); MW 411.4 g/mol |
| Comparator Or Baseline | Unsubstituted phenyl analog (4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoic acid): 0 methoxy H-bond acceptors; calculated CLogP ~3.1; MW 351.4 g/mol |
| Quantified Difference | ΔMW = +60.0 g/mol; ΔH-bond acceptors = +2; ΔCLogP ≈ −0.3 (increased polarity); Pks13 potency reference: 3,4-dimethoxyphenyl analog retained activity within ~5-fold of lead [1] |
| Conditions | Structural comparison; Pks13 enzymatic assay for reference analog (3-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide, PDB 8Q0T) [1]; nonsense suppression patent claims (WO2004087644 family) [2] |
Why This Matters
The 3,4-dimethoxyphenyl motif provides additional hydrogen-bonding capacity and altered lipophilicity relative to unsubstituted phenyl analogs—a critical differentiator when the intended target class (Pks13, nonsense readthrough, or integrin binding) is known to favor electron-rich aromatic substituents.
- [1] Green, S. R., et al. (2023). J. Med. Chem., 66(22), 15380–15408. PDB 8Q0T: 3-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide in complex with Pks13. View Source
- [2] Karp, G. M., et al. (2004). 1,2,4-Oxadiazole benzoic acid compounds and their use for nonsense suppression. Patent HU E039026 T2. View Source
